molecular formula C10H5F3S3 B14233146 5-[4-(Trifluoromethyl)phenyl]-3H-1,2-dithiole-3-thione CAS No. 503840-44-6

5-[4-(Trifluoromethyl)phenyl]-3H-1,2-dithiole-3-thione

Cat. No.: B14233146
CAS No.: 503840-44-6
M. Wt: 278.3 g/mol
InChI Key: SPYDKBZTONQMRO-UHFFFAOYSA-N
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Description

5-[4-(Trifluoromethyl)phenyl]-3H-1,2-dithiole-3-thione is an organosulfur compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a 1,2-dithiole-3-thione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Trifluoromethyl)phenyl]-3H-1,2-dithiole-3-thione typically involves the reaction of 4-(trifluoromethyl)phenyl isothiocyanate with elemental sulfur under specific conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-[4-(Trifluoromethyl)phenyl]-3H-1,2-dithiole-3-thione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-[4-(Trifluoromethyl)phenyl]-3H-1,2-dithiole-3-thione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(Trifluoromethyl)phenyl]-3H-1,2-dithiole-3-thione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenylhydrazine
  • 5-[4-(Trifluoromethyl)phenyl]-1H-tetrazole
  • 3,5-Bis(trifluoromethyl)phenyl isocyanate

Uniqueness

Compared to similar compounds, 5-[4-(Trifluoromethyl)phenyl]-3H-1,2-dithiole-3-thione is unique due to its dithiole-thione moiety, which imparts distinct chemical reactivity and biological activity. The presence of both sulfur and trifluoromethyl groups enhances its versatility in various applications, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

503840-44-6

Molecular Formula

C10H5F3S3

Molecular Weight

278.3 g/mol

IUPAC Name

5-[4-(trifluoromethyl)phenyl]dithiole-3-thione

InChI

InChI=1S/C10H5F3S3/c11-10(12,13)7-3-1-6(2-4-7)8-5-9(14)16-15-8/h1-5H

InChI Key

SPYDKBZTONQMRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=S)SS2)C(F)(F)F

Origin of Product

United States

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